![molecular formula C21H32N4O5 B14710427 N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide CAS No. 14611-16-6](/img/structure/B14710427.png)
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is a synthetic peptide derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue, followed by leucine and valine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the glycine residue using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential addition of L-leucine and L-valine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These machines automate the coupling and deprotection steps, ensuring high purity and yield of the final product .
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Acidic Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Hydrolysis: Glycine, L-leucine, and L-valine.
Deprotection: Free amino acids with the removal of the Cbz group.
科学研究应用
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand the efficiency of coupling reagents and protecting groups.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in peptide-based treatments.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The benzyloxycarbonyl (Cbz) group provides stability and protection during the synthesis and transport of the peptide .
相似化合物的比较
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide derivative with a similar Cbz protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of leucine and valine, offering different chemical properties and reactivity.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is unique due to its specific sequence of glycine, leucine, and valine, which imparts distinct structural and functional properties. The presence of the Cbz group enhances its stability and makes it a valuable tool in peptide synthesis and research .
属性
CAS 编号 |
14611-16-6 |
|---|---|
分子式 |
C21H32N4O5 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
benzyl N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C21H32N4O5/c1-13(2)10-16(20(28)25-18(14(3)4)19(22)27)24-17(26)11-23-21(29)30-12-15-8-6-5-7-9-15/h5-9,13-14,16,18H,10-12H2,1-4H3,(H2,22,27)(H,23,29)(H,24,26)(H,25,28)/t16-,18-/m0/s1 |
InChI 键 |
ODOBRGBLPHSZLU-WMZOPIPTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


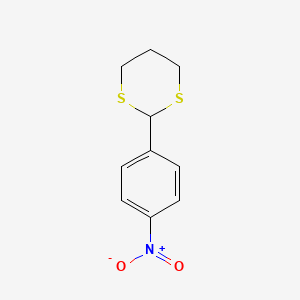
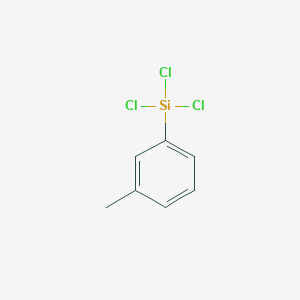
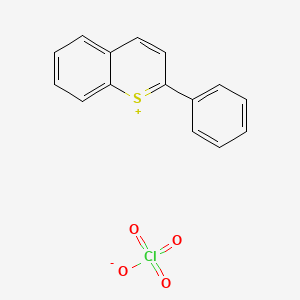
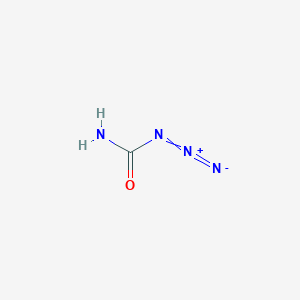
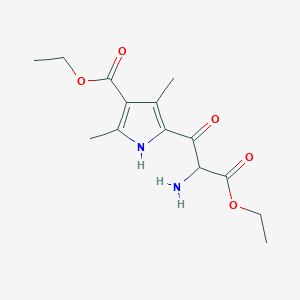
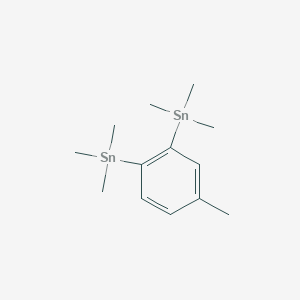
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
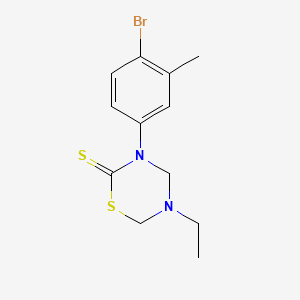
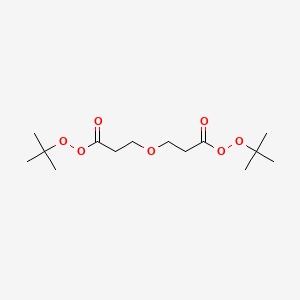
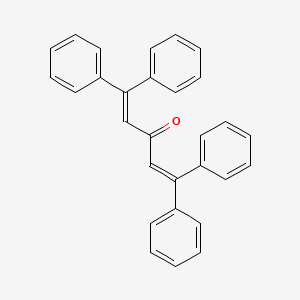

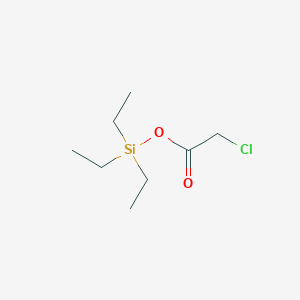
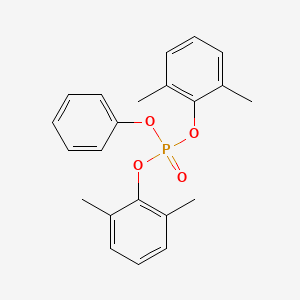
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
